

Ginsenoside-Rh3 in Clinical Trials: A Meta-Analysis for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ginsenoside-Rh3**

Cat. No.: **B1238888**

[Get Quote](#)

A comprehensive review of the efficacy, safety, and mechanisms of **Ginsenoside-Rh3** as an adjunct to cancer therapy, providing researchers, scientists, and drug development professionals with a meta-analysis of key clinical findings and experimental data.

Ginsenoside-Rh3, a steroidal saponin extracted from ginseng, has garnered significant attention in oncological research for its potential to enhance the efficacy of conventional cancer treatments and mitigate their associated toxicities. This guide synthesizes quantitative data from multiple meta-analyses of clinical trials to provide an objective comparison of treatment outcomes and a detailed overview of the underlying molecular mechanisms.

Efficacy of Ginsenoside-Rh3 in Combination with Chemotherapy

Meta-analyses of clinical trials have consistently demonstrated that the addition of **Ginsenoside-Rh3** to first-line chemotherapy regimens improves treatment outcomes in patients with advanced non-small cell lung cancer (NSCLC).

Table 1: Efficacy of **Ginsenoside-Rh3** Combined with First-Line Chemotherapy for Advanced NSCLC

Outcome	Risk Ratio (RR) [95% CI]	p-value	Reference
Objective Response Rate (ORR)	1.44 [1.27, 1.63]	< 0.00001	[1]
Disease Control Rate (DCR)	1.24 [1.12, 1.38]	< 0.0001	[1]
1-Year Survival Rate	1.49 [1.08, 2.06]	0.01	[1]
2-Year Survival Rate	6.22 [1.68, 22.95]	0.006	[1]
Karnofsky Performance Status (KPS) Increase	1.62 [1.42, 1.84]	< 0.00001	[1]

Mitigation of Chemotherapy-Induced Myelosuppression

One of the significant benefits of incorporating **Ginsenoside-Rh3** into cancer therapy is its ability to alleviate chemotherapy-induced myelosuppression, a common and dose-limiting side effect.

Table 2: Effect of **Ginsenoside-Rh3** on Chemotherapy-Induced Myelosuppression (Toxic Grades I-IV)

Hematological Parameter	Odds Ratio (OR) [95% CI]	p-value	Reference
Leukopenia	0.46 [0.37, 0.55]	< 0.00001	[2]
Hemoglobin Decline	0.64 [0.53, 0.77]	< 0.00001	[2]
Platelet Decline	0.60 [0.48, 0.75]	-	[3]
Neutropenia	0.62 [0.43, 0.90]	0.01	[2]

For severe myelosuppression (toxic grades III-IV), **Ginsenoside-Rh3** also demonstrated a protective effect against leukopenia (OR, 0.39; 95% CI, 0.28–0.54).[2]

Enhancement of Immune Function

Clinical studies have also highlighted the immunomodulatory effects of **Ginsenoside-Rh3**, which may contribute to its anti-tumor activity.

Table 3: Impact of **Ginsenoside-Rh3** on Immune Cell Populations in NSCLC Patients

Immune Cell Marker	Mean Difference (MD) [95% CI]	p-value	Reference
CD3+ T Lymphocytes	4.72 [3.92, 5.53]	< 0.00001	
CD4+ T Lymphocytes	4.93 [4.61, 5.26]	< 0.00001	
CD8+ T Lymphocytes	2.67 [0.93, 4.37]	0.003	
CD4+/CD8+ Ratio	0.20 [0.09, 0.32]	0.0006	
Natural Killer (NK) Cell Activity	2.11 [0.58, 3.63]	0.007	

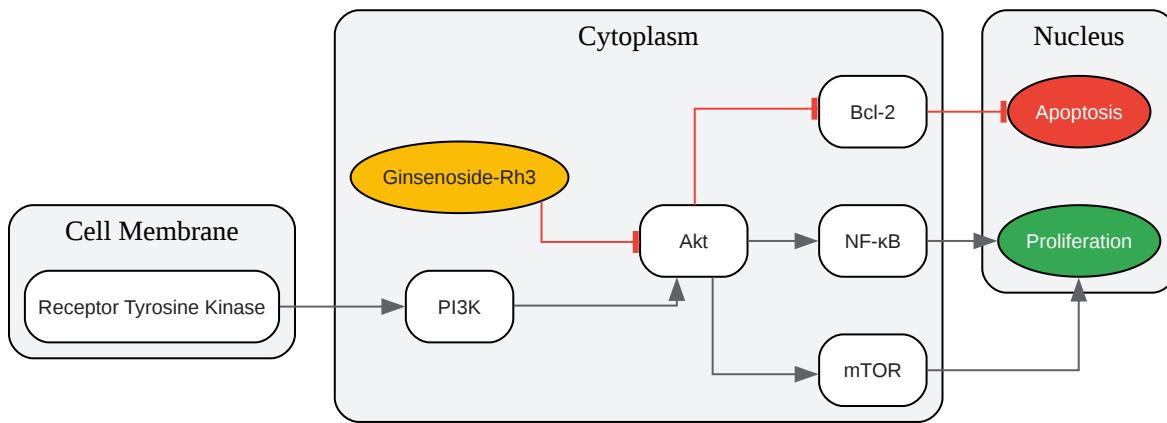
Experimental Protocols

While the meta-analyses provide a high-level overview of the clinical trials, detailed experimental protocols are essential for replication and further research. The following is a summary of the general methodology employed in the reviewed studies. A significant limitation is the lack of detailed, publicly available protocols for many of the individual trials included in the meta-analyses.

General Clinical Trial Methodology:

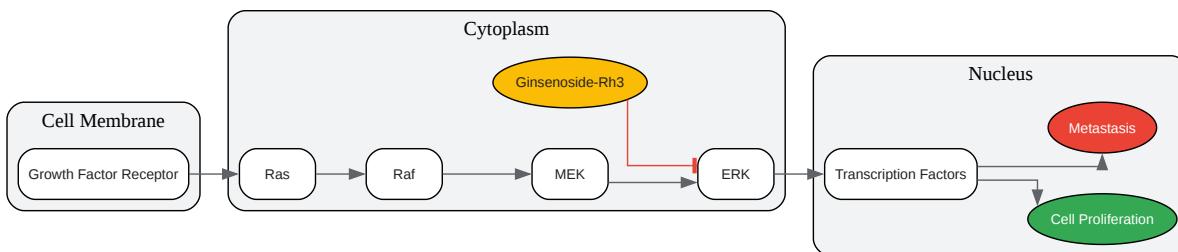
- **Study Design:** The majority of the studies included in the meta-analyses were randomized controlled trials (RCTs).[3][4]
- **Participants:** Patients were typically diagnosed with advanced-stage cancers, most notably non-small cell lung cancer.

- Intervention: The experimental group received **Ginsenoside-Rh3** in combination with a standard chemotherapy regimen. The control group received the same chemotherapy regimen with or without a placebo.
- Dosage: A common dosage for **Ginsenoside-Rh3** was 20 mg administered orally twice daily.
- Outcome Measures: Efficacy outcomes included objective response rate (ORR), disease control rate (DCR), and overall survival. Safety was primarily assessed by the incidence and severity of chemotherapy-induced myelosuppression and other adverse events, graded according to the World Health Organization (WHO) criteria. Immune function was evaluated by measuring the levels of various lymphocyte subsets.

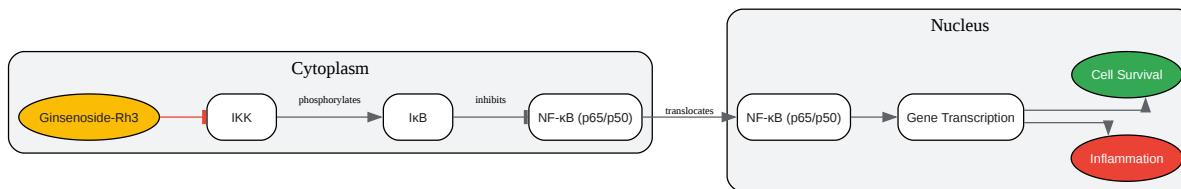

Example of a Specific Protocol: Advanced Non-Small Cell Lung Cancer

One of the cited clinical trials by Sun et al. (2006) provides a more detailed protocol:

- Objective: To evaluate the efficacy and safety of **Ginsenoside-Rh3** combined with the NP regimen (vinorelbine and cisplatin) in patients with advanced NSCLC.
- Methods: This was a randomized, prospective, multi-center clinical trial. Patients with stage III-IV NSCLC were randomized to receive either the NP chemotherapy regimen plus **Ginsenoside-Rh3** or the NP regimen plus a placebo.
- Treatment:
 - Chemotherapy (NP regimen): Vinorelbine at 25 mg/m² on days 1 and 8, and cisplatin at 25 mg/m² on days 2 to 4, repeated in cycles.
 - **Ginsenoside-Rh3**: Two tablets administered orally twice a day.
- Endpoints: The primary endpoints were treatment efficacy (response rate) and survival. Secondary endpoints included tolerance to the treatment.
- Results: The study reported improvements in response rate and survival time in the **Ginsenoside-Rh3** arm compared to the placebo arm.


Signaling Pathways Modulated by **Ginsenoside-Rh3**

Ginsenoside-Rh3 exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.


[Click to download full resolution via product page](#)

Caption: **Ginsenoside-Rh3** inhibits the PI3K/Akt signaling pathway.

[Click to download full resolution via product page](#)

Caption: **Ginsenoside-Rh3** inhibits the MAPK/ERK signaling pathway.

[Click to download full resolution via product page](#)

Caption: **Ginsenoside-Rh3** inhibits the NF-κB signaling pathway.

In conclusion, the meta-analyses of clinical trials provide compelling evidence for the beneficial role of **Ginsenoside-Rh3** as an adjunct to chemotherapy in cancer treatment. It not only enhances the therapeutic efficacy but also ameliorates treatment-related toxicities and modulates the immune response. The underlying mechanisms appear to involve the inhibition of key signaling pathways that drive cancer progression. Further well-designed, large-scale clinical trials with detailed and transparently reported protocols are warranted to solidify these findings and to optimize the clinical application of **Ginsenoside-Rh3** in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [A randomized, prospective, multi-centre clinical trial of NP regimen (vinorelbine+cisplatin) plus Gensing Rg3 in the treatment of advanced non-small cell lung cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efficacy of Ginsenoside Rg3 Combined with First-line Chemotherapy in the Treatment of Advanced Non-Small Cell Lung Cancer in China: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rg3 for Chemotherapy-Induced Myelosuppression: A Meta-Analysis and Systematic Review | Semantic Scholar [semanticscholar.org]
- 4. The Efficacy of Ginsenoside Rg3 Combined with First-line Chemotherapy in the Treatment of Advanced Non-Small Cell Lung Cancer in China: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ginsenoside-Rh3 in Clinical Trials: A Meta-Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238888#meta-analysis-of-clinical-trials-involving-ginsenoside-rh3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com